N-(4-Methoxy-2-benzothiazolyl)benzamide

説明

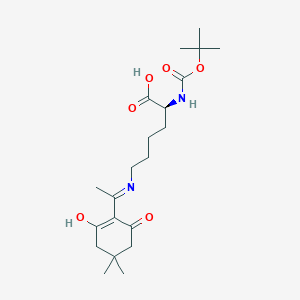

“N-(4-Methoxy-2-benzothiazolyl)benzamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the reaction of 2-amino benzothiazoles with appropriate benzoyl isothiocyanate . The structure of the synthesized compounds is confirmed by chemical tests, elemental analysis, and spectral (IR, 1H NMR, 13C NMR) analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular weight of the compound is 284.33 .科学的研究の応用

Antidiabetic Agents

N-(4-Methoxy-2-benzothiazolyl)benzamide derivatives have been studied for their potential as antidiabetic agents. A specific study found that certain derivatives, such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), showed promise as candidate drugs for treating diabetes mellitus due to their antihyperglycemic properties (Nomura et al., 1999).

Synthesis and Neuroleptic Activity

Studies have also focused on synthesizing benzamide derivatives, including those related to this compound, for potential neuroleptic (antipsychotic) applications. One research found that cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds exhibited promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential use in psychosis treatment (Iwanami et al., 1981).

Liquid Crystals

The compound has been incorporated into the synthesis of new liquid crystals. For example, a series of calamitic liquid crystals with a benzothiazole core and terminal methoxy group, including 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, were synthesized and characterized, demonstrating potential applications in materials science (Ha et al., 2010).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor activities of compounds containing methoxy and benzothiazole groups, like this compound. These studies have revealed that some derivatives exhibit significant anti-CMV activities and antitumor activity, particularly against PC3 cells (Zheng Yuguoa, 2012).

Glucokinase Activators for Diabetes Treatment

Research has identified derivatives of this compound as potent glucokinase activators, which can be beneficial in treating type 2 diabetes. A study found that specific derivatives induced significant glucose uptake in rat hepatocytes and demonstrated potential as treatment options for type 2 diabetes (Park et al., 2014).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, which are structurally similar to this compound, have been evaluated for their efficacy as corrosion inhibitors. These compounds, particularly those with methoxy substituents, showed high efficiency in inhibiting the acidic corrosion of mild steel, indicating their potential industrial applications (Mishra et al., 2018).

Safety and Hazards

While specific safety and hazard information for “N-(4-Methoxy-2-benzothiazolyl)benzamide” is not available, it’s important to note that similar compounds, such as 4-Methoxybenzamide, are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and can be harmful if inhaled .

作用機序

Target of Action

N-(4-Methoxy-2-benzothiazolyl)benzamide, also known as N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of essential biochemical processes in bacteria, leading to their death .

Biochemical Pathways

Given the targets it inhibits, it can be inferred that it affects a wide range of biochemical pathways, including dna replication, protein synthesis, and various metabolic pathways .

Result of Action

The result of the action of this compound is the inhibition of essential biochemical processes in bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial agents.

特性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)

![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2770658.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770661.png)

![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)